4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine class, which is characterized by its fused bicyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting fibroblast growth factor receptors (FGFRs) and other biological pathways implicated in cancer and other diseases. The presence of iodine in its structure can enhance its biological activity and influence its chemical reactivity.
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is classified as:
The synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Technical Details:
For instance, one synthetic pathway involves reacting 4-iodo-1H-pyrrole with cyanogen bromide under basic conditions to yield the desired carbonitrile derivative .
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions due to its functional groups:
These reactions are typically facilitated by controlling temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for compounds like 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile primarily involves their interaction with specific biological targets:
Studies have shown that derivatives of this compound exhibit IC50 values in the nanomolar range against FGFRs, indicating strong inhibitory activity .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has significant applications in scientific research:
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1190310-69-0) is a structurally complex heterocyclic compound of significant interest in modern drug discovery. Its molecular formula is C₈H₄IN₃, with a molecular weight of 269.04 g/mol. The SMILES notation (IC₁=CC(C#N)=NC₂=C₁C=CN₂) and InChIKey (XJPUOSRBTJCEQA-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity [1] [3] [7]. This molecule integrates three critical pharmacophoric elements: a fused pyrrolopyridine core, an iodo substituent at the C4 position, and a cyano group at C6. Such strategic functionalization enables versatile interactions with biological targets, particularly protein kinases implicated in oncogenesis. Commercial availability for research purposes is documented by suppliers including BLD Pharm, AiFChem, and Sigma-Aldrich (AldrichCPR), though analytical data verification remains the buyer’s responsibility [1] [4] [7].
The pyrrolo[2,3-b]pyridine scaffold—a bicyclic system merging pyrrole and pyridine rings—serves as a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This mimicry allows competitive binding to ATP pockets in kinase domains while enhancing selectivity and metabolic stability compared to purine-based analogs. The planar, electron-rich system facilitates π-π stacking interactions within hydrophobic binding pockets, and its nitrogen atoms serve as hydrogen bond acceptors or donors, contingent on protonation state [5] [9].
Table 1: Bioactive Pyrrolo[2,3-b]pyridine Derivatives in Oncology
Compound | Target | Key Structural Features | Reported Bioactivity |
---|---|---|---|
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | Synthetic intermediate | C4-Iodo, C6-cyano | Kinase inhibitor precursor [5] [9] |
Compound 35 | V600E BRAF | C4-Aryl, C6-amide | IC₅₀ = 0.080 µM [5] |
CM5 | FLT3 | C4-Heteroaryl, C6-carboxamide | MV4-11 IC₅₀ = 1.785 µM [9] |
Derivatives of pyrrolo[2,3-b]pyridine demonstrate exceptional promise as kinase inhibitors. In BRAF^V600E^-driven malignancies, compound 35—synthesized from halogenated precursors like the subject compound—exhibited an IC₅₀ of 0.080 µM, attributed to optimal hydrophobic filling of the allosteric pocket and hydrogen bonding with Cys532 [5]. Similarly, FLT3 inhibitors for acute myeloid leukemia (AML) leverage the scaffold’s capacity to target juxtamembrane and tyrosine kinase domain mutations. Lead optimization studies identified CM5 with submicromolar activity against FLT3-ITD mutant cell lines (MOLM-13 IC₅₀ = 2.558 µM; MV4-11 IC₅₀ = 1.785 µM), where the core structure coordinates with gatekeeper residues via conserved water networks [9].
The C4-iodo substituent in 4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is critical for two reasons: steric-electronic influence on target engagement and utility in cross-coupling reactions. Iodine’s large atomic radius enhances hydrophobic interactions in kinase pockets, while its polarizability induces dipole moments that strengthen van der Waals contacts. Synthetic applications leverage iodine as a reactive site for Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl moieties. This versatility is evidenced in the synthesis of BRAF inhibitors, where structural diversity at C4 directly correlates with potency and selectivity profiles [5] [9]. Notably, enzymatic halogenation strategies inspired by natural systems—such as the flavin-dependent halogenase AetF in cyanobacterial neurotoxin biosynthesis—highlight the biological relevance of regioselective iodination [2].
The C6-cyano group confers multifaceted advantages:
Table 2: Functional Group Contributions to Bioactivity Optimization
Functional Group | Key Contributions | Example in Drug Design |
---|---|---|
C4-Iodo | - Cross-coupling handle - Hydrophobic pocket filling - Induced dipole interactions | BRAF inhibitors (e.g., Compound 34e) [5] |
C6-Cyano | - H-bond acceptor - Aromatic ring polarization - Low steric demand | FLT3 inhibitors (e.g., CM series) [9] [10] |
Biosynthetic insights support the nitrile’s significance: the diiron cluster-dependent nitrile synthase AetD catalyzes tryptophan-to-indole nitrile conversion in neurotoxin biosynthesis, demonstrating nature’s exploitation of nitriles in bioactive molecules [2]. In synthetic analogs, the cyano group serves as a bioisostere for carboxylates, carbonyls, or heterocycles, enabling potency refinement without significant molecular weight inflation. For instance, in kinase inhibitors like neratinib, nitriles displace bound water molecules to form direct hydrogen bonds with methionine residues, enhancing binding entropy and selectivity over off-target kinases [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3